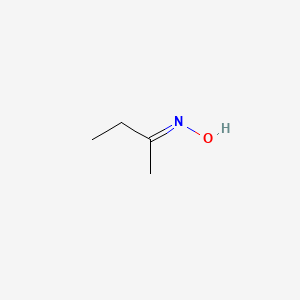

2-BUTANONE OXIME

Description

Historical Context and Significance of Oximes in Organic Chemistry

The discovery of oximes dates back to the 19th century, marking a significant milestone in the advancement of organic chemistry. numberanalytics.comnumberanalytics.com These compounds were first synthesized by reacting hydroxylamine (B1172632) with aldehydes and ketones. numberanalytics.com The term "oxime" itself is a portmanteau of "oxygen" and "imine," reflecting its structural composition. wikipedia.org

Historically, the formation of oximes has been a fundamental reaction in organic synthesis, serving as a reliable method for the identification and characterization of aldehydes and ketones. wikipedia.org The unique reactivity of the C=N-OH functional group has made oximes valuable intermediates in the synthesis of a diverse array of organic molecules. numberanalytics.com Their ability to be converted into other functional groups, such as amines and nitriles, has further solidified their importance in synthetic organic chemistry. taylorandfrancis.com Moreover, the Beckmann rearrangement, an acid-catalyzed conversion of oximes to amides, is a classic and industrially significant reaction, most notably used in the production of caprolactam, the precursor to nylon-6. acs.org

Evolution of Research Perspectives on 2-Butanone (B6335102) Oxime

Initial research on 2-butanone oxime primarily focused on its synthesis and basic chemical characterization. However, the scope of investigation has significantly broadened over time, driven by its practical applications. A major area of research has been its use as an anti-skinning agent in paints, varnishes, and coatings. atamanchemicals.comcanada.cacanada.ca This application prevents the formation of a solid film on the surface of these products during storage and transport. atamanchemicals.com

More recent academic inquiry has delved into the compound's role as a cross-linking agent in the production of silicone sealants and adhesives. guidechem.commdpi.comresearchgate.net Research in this area explores the reaction mechanisms and the influence of this compound on the properties of the final polymer products. mdpi.com Furthermore, its function as a corrosion inhibitor in industrial boiler and water treatment systems has been a subject of study. canada.cacanada.ca

Contemporary research has also begun to focus on the development of cleaner and more efficient synthesis methods for this compound, such as using titanium silicon molecular sieve catalysts. guidechem.com This shift reflects a growing emphasis on green chemistry principles within the academic and industrial sectors. Additionally, studies on the thermal stability and decomposition of this compound are crucial for ensuring its safe handling and storage in industrial settings. mdpi.com

Scope and Research Imperatives in this compound Chemistry

Current research on this compound is multifaceted, addressing both fundamental chemical principles and practical applications. Key research imperatives include:

Advanced Synthesis and Catalysis: There is a continued drive to develop novel and more sustainable synthetic routes for this compound. This includes the exploration of new catalytic systems, such as titanium-based molecular sieves, to improve reaction efficiency and reduce environmental impact. guidechem.comresearchgate.net

Reaction Kinetics and Mechanistic Studies: A deeper understanding of the reaction kinetics and mechanisms involved in the synthesis and application of this compound is essential. For instance, detailed studies on its role in the curing of silicone sealants can lead to the development of materials with enhanced properties. researchgate.net

Material Science Applications: Research into the incorporation of this compound into new materials remains a vibrant area. This includes its use in the synthesis of novel polymers and as a blocking agent in the manufacturing of urethanes. canada.caarchivemarketresearch.com

Analytical Method Development: The development of precise and sensitive analytical methods for the determination of this compound in various matrices, including air and industrial products, is a significant research focus. jeeng.netjeeng.netresearchgate.neticm.edu.pl This is particularly important for monitoring workplace exposure and ensuring product quality.

Interactive Data Table: Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₄H₉NO | atamanchemicals.com |

| Molecular Weight | 87.12 g/mol | atamanchemicals.comchemicalbook.com |

| Appearance | Colorless to light yellow oily transparent liquid | atamanchemicals.comchemicalbook.com |

| Boiling Point | 59-60 °C at 15 mm Hg | atamanchemicals.comchemicalbook.com |

| Density | 0.924 g/mL at 25 °C | atamanchemicals.comchemicalbook.com |

| Refractive Index | n20/D 1.442 | atamanchemicals.comchemicalbook.com |

| Solubility | Moderately soluble in water, highly soluble in organic solvents | ontosight.ai |

Interactive Data Table: Research Findings on this compound Synthesis

| Synthesis Method | Key Features | Reference |

| Reaction with Hydroxylamine Hydrochloride/Sulfate (B86663) | Traditional and common method involving the reaction of 2-butanone with hydroxylamine salts. | atamanchemicals.comchemicalbook.com |

| Titanium Silicon Molecular Sieve Catalyzed Ammoximation | A greener synthesis approach with high selectivity and no pollution, involving the oxidation of methyl ethyl ketone with hydrogen peroxide in the presence of ammonia (B1221849). | guidechem.com |

| Transoximation | Reaction of acetone (B3395972) oxime with butanone in the presence of an organic acid catalyst to produce this compound. Often used for preparing macromolecular oximes. | guidechem.com |

Structure

3D Structure

Properties

CAS No. |

10341-59-0 |

|---|---|

Molecular Formula |

C13H19NO2 |

Synonyms |

(Z)-2-Butanone oxime |

Origin of Product |

United States |

Ii. Synthetic Methodologies for 2 Butanone Oxime

Classical and Traditional Synthetic Routes

The classical synthesis of 2-butanone (B6335102) oxime involves the condensation reaction between 2-butanone (methyl ethyl ketone) and a hydroxylamine (B1172632) salt. These methods are well-established but are gradually being superseded due to environmental and corrosion concerns. guidechem.com

The reaction of 2-butanone with hydroxylamine hydrochloride is a primary and established route for synthesizing 2-butanone oxime. atamanchemicals.comchemicalbook.com In this method, the hydroxylamine hydrochloride provides the necessary hydroxylamine moiety, which condenses with the carbonyl group of the ketone. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid liberated during the reaction, driving the equilibrium towards the product.

Commonly, a base like sodium hydroxide (B78521) or an organic base such as pyridine (B92270) is used. prepchem.comchemicalbook.com The reaction is often performed in a solvent like ethanol, and heating under reflux is a typical condition to increase the reaction rate. prepchem.comchemicalbook.com For instance, one procedure involves adding a freshly prepared aqueous solution of hydroxylamine hydrochloride and sodium hydroxide to a solution of the ketone in ethanol, followed by heating at reflux temperature. prepchem.com Because hydroxylamine is soluble in the aqueous phase while butanone is in the organic phase, the addition of a phase transfer catalyst may be necessary to facilitate the reaction. guidechem.com

Table 1: Reaction Conditions for Hydroxylamine Hydrochloride Method

| Parameter | Condition | Source(s) |

|---|---|---|

| Reactants | 2-Butanone, Hydroxylamine Hydrochloride | chemicalbook.com, atamanchemicals.com |

| Base | Sodium Hydroxide, Pyridine | prepchem.com, chemicalbook.com |

| Solvent | Ethanol, Water | prepchem.com, chemicalbook.com |

| Catalyst | Phase Transfer Catalyst (e.g., Tetrabutylammonium salt) | guidechem.com |

Similar to the hydrochloride method, using hydroxylamine sulfate (B86663) is another conventional pathway to produce this compound. atamanchemicals.comchemicalbook.com The fundamental chemistry involves the condensation of 2-butanone with hydroxylamine, which is liberated from its sulfate salt. This route is also considered a main industrial synthesis method but shares the disadvantage of corrosion and pollution issues, leading to it being gradually phased out. guidechem.com

The reaction requires the presence of a weak base, such as a carbonate, to neutralize the sulfuric acid formed. guidechem.com To overcome the phase difference between the aqueous hydroxylamine sulfate and the organic 2-butanone, a phase transfer catalyst is employed to enhance the reaction rate. guidechem.com The process can also be reversed; the acid-catalyzed hydrolysis of this compound is a method for producing hydroxylamine sulfate. patsnap.comresearchgate.net

An alternative traditional route involves the use of hydrazine (B178648) hydrate (B1144303). guidechem.com In this method, 2-butanone first reacts with hydrazine hydrate in the presence of an alkali catalyst to form a hydrazone intermediate. guidechem.com This hydrazone is then hydrolyzed under alkaline conditions to yield the final product, this compound. guidechem.com

A related, but distinct, process uses ammonia (B1221849), hydrogen peroxide, and butanone to generate butanone azine, which is subsequently acid-hydrolyzed to form a hydrazonium salt and butanone. google.com The hydrazonium salt can then be neutralized to produce hydrazine hydrate. google.com While this demonstrates the related chemistry, the direct synthesis of the oxime proceeds via the hydrolysis of the initially formed hydrazone. guidechem.com

Advanced and Modern Synthetic Approaches

In response to the environmental and efficiency drawbacks of traditional methods, modern synthetic strategies have been developed. The most prominent of these is the ammoxidation process, which is considered a green synthesis route. guidechem.com

Ammoxidation is a catalytic process where a ketone is reacted with ammonia and an oxidant, typically hydrogen peroxide, to form an oxime. guidechem.com This method is characterized by high selectivity and minimal pollution, positioning it as a superior alternative to the classical hydroxylamine salt-based routes. guidechem.com

The cornerstone of modern this compound synthesis is the use of titanium-silicon molecular sieves as catalysts. guidechem.com Specifically, catalysts like Titanium Silicalite-1 (TS-1) and others with ZSM-5 or ZSM-11 structures are employed. guidechem.comsemanticscholar.org In this process, 2-butanone undergoes ammoxidation with hydrogen peroxide and ammonia in the presence of the titanium-silicon molecular sieve catalyst. guidechem.comgoogle.com

The reaction mechanism is thought to follow one of two main pathways. One is the "hydroxylamine pathway," where ammonia is first oxidized to hydroxylamine by the hydrogen peroxide on the titanium active sites of the sieve. guidechem.comsemanticscholar.org The hydroxylamine then reacts with 2-butanone in a non-catalytic step to form the oxime. guidechem.comsemanticscholar.org The alternative "imine mechanism" suggests that the ketone first reacts with ammonia to form an imine, which is then oxidized to the oxime. guidechem.com Studies using in-situ infrared spectroscopy on similar reactions suggest that hydroxylamine is the key intermediate. semanticscholar.org

This method offers significant advantages, including mild reaction conditions (often at normal pressure and relatively low temperatures like 60°C) and high yields, with some processes reporting yields as high as 99.7%. guidechem.comchemicalbook.com The process can be run using various solvents or even just water. chemicalbook.comgoogle.com Despite its benefits, the high cost and complex preparation of the titanium-silicon molecular sieve catalysts remain significant challenges for industrial application. guidechem.comgoogle.com

Table 2: Research Findings on Ammoxidation of 2-Butanone

| Catalyst | Oxidant | Reactants | Temperature | Yield | Source(s) |

|---|---|---|---|---|---|

| TS-1 | Hydrogen Peroxide | 2-Butanone, Aqueous Ammonia, Sodium Carbonate | 60°C | 99.7% | chemicalbook.com |

The development of these advanced catalytic systems represents a significant step towards more sustainable and efficient chemical manufacturing. The focus of ongoing research is to reduce catalyst costs and simplify their preparation to make this green technology more economically viable. guidechem.com

Ammoxidation Processes

Hydroxylamine Mechanism

The reaction of 2-butanone with hydroxylamine is a primary method for the synthesis of this compound. The mechanism of this reaction is a well-established example of nucleophilic addition to a carbonyl group, followed by dehydration. libretexts.org The process is typically catalyzed by an acid. libretexts.orgnumberanalytics.com

The reaction begins with the protonation of the carbonyl oxygen of 2-butanone by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon. Subsequently, the nucleophilic nitrogen atom of hydroxylamine attacks the activated carbonyl carbon. numberanalytics.comnih.gov This leads to the formation of a tetrahedral intermediate known as a carbinolamine. libretexts.org

Imine Mechanism

An alternative perspective on the formation of oximes involves an imine intermediate. In this proposed mechanism, the ketone first reacts with ammonia to form an imine. guidechem.com This imine is then oxidized by an active intermediate, such as one derived from hydrogen peroxide, to form the oxime. guidechem.com This viewpoint contrasts with the direct reaction of hydroxylamine with the ketone. guidechem.com The formation of imines from ketones and primary amines is a well-documented condensation reaction where a molecule of water is eliminated. masterorganicchemistry.com The mechanism for oxime formation from hydroxylamine is considered analogous to the mechanism of imine formation. masterorganicchemistry.com

Electrochemical Synthesis Pathways

Electrochemical methods offer an alternative route for the synthesis of this compound. One such method involves the use of methyl ethyl ketone in an aqueous solution of nitrite (B80452), with zinc serving as the electrode. guidechem.com By continuously introducing carbon monoxide and applying a current of 2.0 A for 10 hours, a current efficiency of 40% for the production of this compound has been reported. guidechem.com

More recent advancements in electrochemical synthesis have focused on the electrocatalytic reduction of nitrate (B79036) to produce hydroxylamine in situ, which then reacts with a ketone to form the corresponding oxime. chinesechemsoc.org This tandem reaction mechanism has been demonstrated for the synthesis of cyclohexanone (B45756) oxime from cyclohexanone and nitrate using a rutile titanium dioxide (R-TiO₂) catalyst under ambient conditions. chinesechemsoc.org This approach offers a potentially greener and more economical route for oxime synthesis. chinesechemsoc.org

Nitro Hydrogenation Methodologies

The synthesis of this compound can also be achieved through the partial hydrogenation of 2-nitrobutane (B1195486). guidechem.com This method typically employs a hydrogenation catalyst that has been partially "poisoned" with a substance like lead to control the reduction process and favor the formation of the oxime over the corresponding amine. guidechem.com Metal salts such as tin(II) chloride or chromium(II) chloride are also known to reduce nitro compounds to oximes. wikipedia.orgnowgonggirlscollege.co.in

However, this method is often associated with significant environmental drawbacks due to the generation of pollutants from the initial nitration reaction required to produce the 2-nitrobutane starting material. guidechem.com More sustainable approaches are being explored, such as using supported metal catalysts on reducible oxides. chinesechemsoc.org For instance, platinum catalysts on indium oxide modified with ethylenediamine (B42938) have shown good performance in the production of oximes from nitroalkanes using hydrogen gas. chinesechemsoc.org In this system, the C=N bond of the oxime is not further reduced, leading to high chemoselectivity. chinesechemsoc.org

Oxime Exchange Reactions

Oxime exchange, or transoximation, provides a method for the synthesis of this compound by reacting a readily available oxime, such as acetone (B3395972) oxime, with 2-butanone. guidechem.com This reaction is typically catalyzed by an organic acid, like p-toluenesulfonic acid. guidechem.com In a reported procedure, the reaction between acetone oxime and butanone at 55-60°C for 10 hours yielded this compound with a 63% yield. guidechem.com This type of reaction is often utilized for the preparation of macromolecular oximes. guidechem.com The mechanism is believed to involve a nucleophilic addition to the C=N bond coupled with a proton transfer. researchgate.net

Copper Salt Catalysis under Mild Conditions

Copper salts have been investigated as catalysts for organic transformations, including the hydrolysis of oximes back to their corresponding carbonyl compounds under mild conditions. organic-chemistry.org For instance, cupric chloride dihydrate (CuCl₂·2H₂O) has been effectively used as a recoverable promoter for the hydrolysis of a variety of aldoximes and ketoximes in high yields. organic-chemistry.org While this demonstrates the interaction of copper salts with the oxime functional group, their direct application as catalysts for the forward synthesis of this compound under mild conditions is an area of ongoing research. The use of copper catalysts has been reported in the cross-coupling of aromatic oximes. researchgate.net

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of its production. This involves developing methods that are more efficient, use less hazardous materials, and generate minimal waste. ijprajournal.comjocpr.com

One key principle of green chemistry is atom economy , which measures the efficiency of a reaction in incorporating all the atoms from the reactants into the final product. jocpr.com The Beckmann rearrangement, a reaction that can follow oxime formation, is noted for its high atom economy as it often uses only the oxime and a catalyst. jocpr.com

Several "green" approaches to oxime synthesis have been explored:

Catalyst-free synthesis in water: Aryl oximes have been synthesized in high yields and short reaction times at room temperature using mineral water, which acts as a natural acid catalyst. ias.ac.in

Solvent-free synthesis: The conversion of various carbonyl compounds to their corresponding oximes has been achieved in excellent yields by grinding the reactants with bismuth(III) oxide (Bi₂O₃) at room temperature, a method known as grindstone chemistry. nih.gov This solventless approach minimizes waste and energy consumption. nih.gov

Use of natural acid catalysts: Aqueous extracts of Vitis lanata, Mangifera indica, and the fruit juice of Citrus limetta have been successfully used as natural acid catalysts for the synthesis of oximes. ijprajournal.com

Titanium-silicalite zeolite catalysts: The ammoxidation of 2-butanone using titanium-silicalite (TS-1) zeolite catalysts is considered an economically and environmentally efficient industrial method. researchgate.net This process can achieve high conversion of 2-butanone (97%) and selectivity for this compound (100%) under optimized conditions. researchgate.net

Oxidation of oximes to nitroalkanes: A green synthesis method for preparing nitroalkanes involves the oxidation of oximes using hydrogen peroxide in the presence of a nanoporous skeleton metal hybrid catalyst. patsnap.comgoogle.com For example, this compound can be oxidized to 2-nitrobutane with a 97% yield. patsnap.comgoogle.com

These examples highlight the ongoing efforts to align the synthesis of this compound and related compounds with the principles of green chemistry, focusing on sustainability and reduced environmental footprint.

Iii. Chemical Reactivity and Mechanistic Investigations of 2 Butanone Oxime

Fundamental Reactivity of the Oxime Functional Group

The oxime functional group (C=N-OH) is a versatile and reactive moiety that dictates the chemical behavior of 2-butanone (B6335102) oxime. This group possesses dual nucleophilic sites at the oxygen and nitrogen atoms and an electrophilic carbon atom, allowing for a range of chemical transformations. byjus.com The stability of oximes is notably greater than that of imines, particularly concerning their resistance to hydrolysis. byjus.com

A key aspect of oxime reactivity is the N-O bond, which can undergo fragmentation. byjus.comresearchgate.net This cleavage can be induced by thermal or photochemical means, often leading to the formation of iminyl radicals, which are versatile intermediates in the synthesis of various nitrogen-containing compounds. researchgate.netjk-sci.com The oxime functional group can exist as two geometric isomers, syn and anti, depending on the spatial arrangement of the hydroxyl group relative to the substituents on the carbon atom. jk-sci.com In the case of 2-butanone oxime, an unsymmetrical ketoxime, this results in two distinct isomers, which can influence the regioselectivity of certain reactions. testbook.com

The oxime group's reactivity can be further understood by its interaction with acids and metals. The nitrogen atom is basic, and the hydroxyl group is acidic, imparting amphoteric character. jk-sci.com Protonation of the hydroxyl group by an acid enhances its leaving group ability, a critical step in reactions like the Beckmann rearrangement. testbook.commasterorganicchemistry.com

Reaction Mechanisms Involving this compound

Beckmann Rearrangement Pathways

The Beckmann rearrangement is a classic organic reaction that converts an oxime into a substituted amide under acidic conditions. byjus.comwikipedia.org This transformation is of significant industrial importance, for instance, in the production of nylon-6 from caprolactam. wikipedia.org For ketoximes such as this compound, the reaction yields an N-substituted amide. byjus.com

The general mechanism initiates with the protonation of the oxime's hydroxyl group by an acid catalyst, converting it into a better leaving group (water). testbook.commasterorganicchemistry.com This is followed by a concerted migration of the alkyl or aryl group that is anti-periplanar (trans) to the leaving group, displacing it and forming a nitrilium ion intermediate. testbook.comchemistrysteps.comnumberanalytics.com This migration is the rate-determining step and is stereospecific. testbook.comnumberanalytics.com The resulting nitrilium ion is then attacked by a water molecule. Subsequent deprotonation and tautomerization of the imidic acid intermediate yield the final, more stable amide product. testbook.commasterorganicchemistry.com

In the case of the unsymmetrical this compound, two geometrical isomers exist: one where the hydroxyl group is anti to the ethyl group and one where it is anti to the methyl group. The Beckmann rearrangement is highly stereospecific; the group that migrates is the one positioned trans to the hydroxyl leaving group. testbook.commvpsvktcollege.ac.in

Therefore, the rearrangement of this compound can lead to two possible amide products: N-ethylacetamide (from migration of the ethyl group) and N-methylpropanamide (from migration of the methyl group). The ratio of these products is dependent on the initial ratio of the syn and anti isomers of the this compound and the reaction conditions, which can sometimes cause isomerization of the oxime before rearrangement. jk-sci.com Studies on the Beckmann rearrangement of various ketoximes, including butanone oxime, have shown the formation of two distinct amide products. rsc.org

Table 1: Potential Amide Products from the Beckmann Rearrangement of this compound Isomers

| This compound Isomer | Migrating Group (anti to -OH) | Amide Product |

| (E)-2-Butanone oxime | Ethyl | N-ethylacetamide |

| (Z)-2-Butanone oxime | Methyl | N-methylpropanamide |

Note: The (E) and (Z) nomenclature refers to the configuration at the C=N double bond.

While ketoximes like this compound yield amides, the analogous Beckmann rearrangement of aldoximes (oximes derived from aldehydes) primarily produces nitriles. byjus.commasterorganicchemistry.com In aldoximes, one of the substituents on the carbonyl carbon is a hydrogen atom. During the rearrangement, it is typically the hydrogen atom that migrates. chemistrysteps.com Following the migration and loss of the leaving group, the resulting intermediate readily loses a proton from the nitrogen atom to form a stable nitrile (R-C≡N). masterorganicchemistry.comstackexchange.com This dehydration reaction of aldoximes to nitriles follows essentially the same mechanistic principle as the rearrangement of ketoximes. stackexchange.com

The hydroxyl group of an oxime is a poor leaving group. Therefore, activation is necessary to facilitate the Beckmann rearrangement. masterorganicchemistry.com This is typically achieved by using strong acids or other reagents that convert the hydroxyl into a group that is more easily displaced.

Common activating agents include:

Strong Brønsted acids: Sulfuric acid (H₂SO₄) and polyphosphoric acid are frequently used. They protonate the hydroxyl group, converting it into a good leaving group, water (H₂O). wikipedia.orgslideshare.net

Other acidic reagents: Reagents like phosphorus pentachloride (PCl₅), thionyl chloride (SOCl₂), and p-toluenesulfonyl chloride (TsCl) react with the oxime to form an intermediate ester (e.g., a tosylate). jk-sci.comwikipedia.org These ester groups are excellent leaving groups, promoting the rearrangement under milder conditions than strong acids. masterorganicchemistry.com

Catalytic systems: More recent methods employ catalytic systems to promote the reaction under more benign conditions. For example, cyanuric chloride in the presence of zinc chloride can catalytically activate the hydroxyl group. wikipedia.orgunacademy.com Trifluoroacetic acid (TFA) has also been used as a catalyst, proceeding through the formation of a trifluoroacetylated oxime intermediate. unive.it Research has also explored deep eutectic solvents, such as those containing indium chloride, which act as effective catalysts for the rearrangement of ketoximes, including this compound. rsc.org

Hydrolysis Reaction Mechanisms

The hydrolysis of this compound is a significant degradation pathway, particularly in neutral to acidic aqueous environments. canada.cacanada.ca The reaction involves the cleavage of the C=N bond, yielding 2-butanone (methyl ethyl ketone) and hydroxylamine (B1172632) or its corresponding salt. canada.cacanada.ca

The rate of hydrolysis is highly dependent on the pH of the solution. Under acidic conditions, the reaction is catalyzed and proceeds more rapidly. At a neutral pH of 7, the hydrolysis is slower, and under basic conditions (e.g., pH 9), the compound is relatively stable to hydrolysis. canada.cacanada.ca

Table 2: Hydrolytic Stability of this compound at Different pH Values

| pH | Temperature | Observation | Half-life |

| 4 | 20°C | Hydrolytically unstable | Not specified |

| 7 | 20°C | 14% hydrolysis after 4 days | ~18 days |

| 9 | 20°C | No significant hydrolysis | Not applicable |

Source: Environment Canada, 2009b canada.cacanada.ca

The acid-catalyzed hydrolysis mechanism is initiated by the protonation of the nitrogen atom of the oxime by a hydronium ion (H₃O⁺). rsc.orgchemguide.co.uk This protonation makes the imine carbon more electrophilic and susceptible to nucleophilic attack by a water molecule. rsc.orgyoutube.com The attack of water forms a tetrahedral intermediate. A series of proton transfer steps follows, leading to the formation of an unstable carbinolamine-like species. This intermediate then breaks down, eliminating hydroxylamine and regenerating the carbonyl group of 2-butanone, along with the acid catalyst (H₃O⁺). rsc.orgchemguide.co.uk

Acid-Catalyzed Hydrolysis

The hydrolysis of this compound, also known as methyl ethyl ketoxime (MEKO), to 2-butanone and a hydroxylamine salt is a reversible reaction that is catalyzed by acid. chemicalbook.comchemicalbook.inoecd.org The reaction proceeds via protonation of the nitrogen atom, which facilitates the nucleophilic attack of water on the carbon atom of the C=N bond. This leads to the formation of an intermediate that subsequently breaks down to yield 2-butanone and hydroxylamine. rsc.org The presence of a strong acid, such as sulfuric acid, is necessary to drive the reaction forward. chemicalbook.comchemicalbook.in

The major product of this hydrolysis is 2-butanone (methyl ethyl ketone). industrialchemicals.gov.au Toxicokinetic studies in rats have confirmed that hydrolysis to 2-butanone is a major metabolic pathway for this compound. industrialchemicals.gov.au The rate of hydrolysis is influenced by pH, with the compound being hydrolytically unstable at a pH of 4. canada.ca

Hydrolysis Coupled with Electrodialysis Processes

A novel approach for the synthesis of hydroxylamine sulfate (B86663) involves coupling the hydrolysis of this compound with an electrodialysis (ED) process. rsc.orgrsc.orgresearchgate.netnih.gov This integrated method combines the hydrolysis reaction, the protonation of hydroxylamine, and the separation of products within a triple-chamber electrodialysis stack. rsc.orgresearchgate.netnih.gov

In this system, protons (H+) catalyze the hydrolysis of this compound to form hydroxylamine (NH₂OH) and 2-butanone. rsc.orgrsc.org The hydroxylamine is then protonated to form hydroxylammonium ions (NH₃OH+). rsc.orgrsc.org Under the influence of an external electric field, the hydroxylammonium ions and sulfate ions (SO₄²⁻) migrate through a cation exchange membrane (CEM) and an anion exchange membrane (AEM), respectively. rsc.org This process effectively separates the desired hydroxylamine sulfate from the 2-butanone and unreacted oxime, which are retained in the reaction chamber. rsc.org

This coupled process offers several advantages, including mild reaction conditions, simple operation, and the potential for continuous production of hydroxylamine sulfate. rsc.orgrsc.orgresearchgate.netnih.gov The efficiency of the process is influenced by parameters such as current density, initial oxime concentration, and reaction time. rsc.orgresearchgate.netnih.gov Research has shown that a yield of 67.59% for hydroxylamine sulfate can be achieved after 600 minutes at a current density of 4.69 × 10⁻² A cm⁻² and an initial oxime concentration of 1.00 mol L⁻¹. nih.gov

Oxidative Transformations

This compound can undergo various oxidative transformations. In biological systems, the oxidation of this compound is mediated by cytochrome P450 enzymes in liver microsomes, leading to the formation of 2-nitrobutane (B1195486). inrs.fr This oxidation to nitronates is considered a potential bioactivation pathway. The rate of this microsomal oxidation is relatively slow. industrialchemicals.gov.auindustrialchemicals.gov.au

In synthetic chemistry, ketoximes, including by extension this compound, can be converted to their parent ketones through oxidative cleavage. nih.govrsc.orgresearchgate.netchemrxiv.org One mild and functional group-tolerant method utilizes photoexcited nitroarenes to achieve this transformation. nih.govrsc.orgresearchgate.netchemrxiv.org This reaction is notable for its applicability in late-stage synthesis where harsh conditions are not viable. nih.govrsc.orgresearchgate.net Hypervalent iodine(III) reagents can also be used to oxidize ketoximes, typically resulting in the regeneration of the parent ketone or inducing a Beckmann Rearrangement. lucp.net

The oxidation of this compound is also relevant in its use as an anti-skinning agent in paints and coatings. canada.ca It prevents the oxidative crosslinking of drying oils by binding to metal catalysts. Upon application of the paint, the volatile oxime evaporates, allowing the drying process to proceed.

Reductive Transformations

The reduction of this compound and other ketoximes can lead to the formation of primary amines or the corresponding ketones, depending on the reaction conditions. For instance, ketoximes can be reduced to amines.

A method for the reductive conversion of ketoxime pivalates to their corresponding ketones involves treatment with iron powder in the presence of catalytic amounts of trimethylsilyl (B98337) chloride and glacial acetic acid. nih.gov This procedure is favored for its use of inexpensive and readily available reagents. nih.gov

The catalytic hydrogenation of 2-butanone over a Pt/Al₂O₃ catalyst has been studied, indicating that the reduction of the ketone functional group is a key transformation. researchgate.net While this study focuses on the ketone, the principles of heterogeneous catalytic hydrogenation are broadly applicable to related functional groups like oximes. drhazhan.com Asymmetric reductive acylation of ketoximes can be achieved using a dual-catalyst system of a palladium nanocatalyst and a lipase, yielding chiral amides with high enantiomeric excess. acs.org This one-pot procedure involves hydrogenation, racemization, and acylation steps. acs.org

Kinetic Studies of this compound Reactions

Kinetic studies provide valuable insights into the reaction rates and mechanisms of this compound transformations. The rate of its vapor-phase reaction with photochemically-produced hydroxyl radicals has been estimated, corresponding to an atmospheric half-life of approximately 11 days. echemi.com

In the context of its biological activity, the enzymatic oxidation of this compound to its corresponding nitronate by liver microsomes has been quantified. The maximum reaction rates (Vmax) were determined to be 1.1 nmol/min/mg of protein for mice, 0.5 nmol/min/mg for humans, and 0.1 nmol/min/mg for rats, indicating species-specific differences in metabolic rates.

The hydrolysis of this compound is pH-dependent. At 20°C, the compound is hydrolytically unstable at pH 4, while no significant hydrolysis is observed at pH 9. canada.ca A hydrolysis test at pH 7 showed 14% hydrolysis after four days. oecd.org In the coupled hydrolysis-electrodialysis process for hydroxylamine sulfate production, the reaction time is a critical factor influencing the yield, with studies showing a reaction time of 600 minutes to achieve a 67.59% yield under specific conditions. nih.gov

The table below summarizes key kinetic data for this compound reactions.

| Reaction Type | Reactant/System | Rate/Parameter | Conditions |

| Atmospheric Degradation | Hydroxyl Radicals | Half-life: ~11 days | 25 °C |

| Microsomal Oxidation | Mouse Liver Microsomes | Vmax: 1.1 nmol/min/mg | - |

| Microsomal Oxidation | Human Liver Microsomes | Vmax: 0.5 nmol/min/mg | - |

| Microsomal Oxidation | Rat Liver Microsomes | Vmax: 0.1 nmol/min/mg | - |

| Hydrolysis | Aqueous Solution | 14% hydrolysis in 4 days | pH 7 |

| Hydrolysis-Electrodialysis | Aqueous Solution | Yield: 67.59% | 600 min, 1.00 mol L⁻¹ oxime |

Role as a Reagent or Intermediate in Complex Syntheses

This compound serves as a versatile reagent and intermediate in various organic syntheses. ontosight.aiguidechem.com It has been employed as both a reagent and a solvent in the synthesis of ketoimine and 2,4-dipyridyl-1,3,5-triazapentadiene palladium(II) complexes. chemicalbook.incymitquimica.comfishersci.cachemicalbook.comthermofisher.com It was also utilized in the synthesis of a novel acetaldiimine cobalt complex. chemicalbook.incymitquimica.comfishersci.cachemicalbook.comthermofisher.com

The oxime functionality makes it a valuable intermediate for creating other compounds. ontosight.ai For example, it is a raw material for silicone rubber curing agents. guidechem.com In an oxime exchange reaction, this compound can be generated from acetone (B3395972) oxime and butanone in the presence of an acid catalyst like p-toluenesulfonic acid, a method often used for preparing macromolecular oximes. guidechem.com

Furthermore, derivatives of this compound have potential applications in pest control and as precursors for pharmaceutical agents due to their potential biological activity. ontosight.ai The reactive C=N-O bond in oximes makes them useful intermediates in a variety of chemical transformations. ontosight.ai

Iv. Structural Elucidation and Spectroscopic Characterization of 2 Butanone Oxime

Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods provide invaluable insights into the molecular structure of 2-butanone (B6335102) oxime by analyzing its interaction with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structural formula of organic compounds by exploiting the magnetic properties of atomic nuclei. Both proton (¹H) NMR and carbon-13 (¹³C) NMR spectroscopy are routinely employed for 2-butanone oxime.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the characteristic functional groups present in this compound through the absorption of infrared radiation. The IR spectrum of this compound is characterized by specific absorption bands. A prominent band at 1678 cm⁻¹ is observed, which is characteristic of the C=N (imine) stretching vibration nih.gov. Additionally, the O-H stretching vibration from the hydroxyl group of the oxime typically appears as a broad absorption band in the region of 3300-3100 cm⁻¹ rsc.org. Other expected bands include C-H stretching vibrations from the alkyl groups (around 2990-2850 cm⁻¹) and C-C stretching vibrations vwr.comnih.govguidechem.comthermofisher.comthermofisher.comnist.govnist.govchemicalbook.com. The conformity of an IR spectrum to established standards is often used as a specification for commercial products, indicating structural integrity vwr.comthermofisher.comthermofisher.com.

Table 1: Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H (oxime) | ~3300-3100 | Stretching |

| C=N (imine) | 1678 | Stretching nih.gov |

| C-H (alkane) | ~2990-2850 | Stretching |

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for confirming its molecular formula and structure. For this compound (C₄H₉NO), the molecular ion peak (M⁺) is observed at m/z 87, corresponding to its molecular weight of 87.12 amu chemicalbook.comnist.gov.

Electron ionization (EI) mass spectrometry typically produces a fragmentation pattern that is highly characteristic of the compound. For this compound, significant fragment ions are observed at various m/z values, which arise from the cleavage of specific bonds within the molecule. Key fragments and their relative intensities are detailed below chemicalbook.com:

Table 2: Representative Mass Spectrometry Fragmentation Data for this compound

| m/z Value | Relative Intensity (%) | Proposed Fragment (Example) |

| 42.0 | 100.0 | [C₂H₄N]⁺ (e.g., from loss of C₂H₅ and OH) |

| 58.0 | 39.3 | [C₃H₈N]⁺ (e.g., from loss of CH₃ and OH) |

| 41.0 | 25.6 | [C₃H₅]⁺ |

| 55.0 | 19.0 | [C₃H₅N]⁺ |

| 29.0 | 30.6 | [C₂H₅]⁺ |

| 28.0 | 28.8 | [C₂H₄]⁺ |

| 27.0 | 29.4 | [C₂H₃]⁺ |

| 15.0 | 18.0 | [CH₃]⁺ |

| 87.0 (M⁺) | Significant (not specified exactly in snippet, but implied as molecular ion) | [C₄H₉NO]⁺ |

These fragmentation patterns provide compelling evidence for the proposed structure of this compound, confirming the arrangement of its atoms and functional groups.

Chromatographic Separation Techniques for Purity Assessment

Chromatographic techniques are essential for the quantitative analysis and purity assessment of this compound. They allow for the separation of the compound from impurities and co-substances, enabling accurate quantification.

Gas Chromatography (GC) is widely employed for the purity assessment of this compound, with commercial products often reporting purities exceeding 99.0% by GC analysis tcichemicals.comvwr.comthermofisher.comthermofisher.comtcichemicals.comavantorsciences.com. This technique is effective for volatile compounds like this compound. For analytical purposes, GC coupled with a Flame Ionization Detector (FID) or a Nitrogen-Selective Detector (NSD) is commonly used, particularly in methods developed for determining this compound concentrations in air researchgate.netjeeng.netdguv.de. Typical GC conditions might involve specific column types (e.g., HP-1 column, 50 m × 0.32 mm × 0.52 μm) and temperature programs (e.g., initial temperature of 70°C, increasing to 180°C with a temperature increment of 10°C/min) jeeng.net. Methanol (B129727) is a common solvent for extracting this compound samples prior to GC analysis researchgate.netjeeng.netdguv.de.

High-Performance Liquid Chromatography (HPLC) with UV/Vis detection has also been described for the determination of oximes google.com. While direct HPLC methods for underivatized this compound are less commonly detailed in the provided search results compared to GC, derivative methods exist. For instance, pre-column derivatization with hydrazine (B178648) reagents followed by HPLC with UV/Vis detection has been used for general oxime determination google.com. Reverse-phase columns, such as RP-18, with binary gradients of acetonitrile (B52724) and water or methanol and water, are typically used in such HPLC applications google.com. These chromatographic methods are fundamental for ensuring the quality and purity of this compound in various applications.

V. Derivatives of 2 Butanone Oxime: Synthesis and Chemical Properties

Synthesis of Substituted 2-Butanone (B6335102) Oxime Analogs

The synthesis of substituted 2-butanone oxime analogs can be achieved through various organic reactions. For instance, the preparation of p-(ω-dimethylaminoalkyl)-2-oximinoacetophenones involves a multi-step process. This process begins with the Friedel-Crafts acylation of ω-phenyl-1-haloalkanes to produce p-(ω-haloalkyl)-acetophenones. These intermediates are then reacted with dimethylamine, followed by treatment with butyl nitrite (B80452) in an alkaline medium to yield the final oxime product. cdnsciencepub.com

Another approach involves the reaction of a substituted ketone with hydroxylamine (B1172632). For example, 3,3-dimethyl-1-(methylthio)-2-butanone can be reacted with hydroxylamine in the presence of an acid catalyst to synthesize 2-Butanone, 3,3-dimethyl-1-(methylthio)-, oxime. ontosight.ai The synthesis of various oxime derivatives, including those with potential biological activity, often starts with the corresponding ketone and hydroxylamine hydrochloride. atamanchemicals.comnih.gov

The reaction conditions for these syntheses are critical and often require careful control of temperature and the use of specific solvents to achieve high yields and purity.

Other Functionalized Oxime Derivatives

Beyond silanes, this compound serves as a precursor for other functionalized derivatives. For example, phenyltris(methylethylketoximio)silane is synthesized by reacting phenyltrichlorosilane (B1630512) with this compound. This derivative is a colorless to light yellow liquid used as a silane (B1218182) coupling agent. nbinno.com

The versatility of the oxime group allows for various chemical transformations, including oxidation to form corresponding oxides, reduction to amines, and substitution reactions where the oxime group can be replaced by other nucleophiles. These reactions open pathways to a wide range of organosilicon compounds with diverse properties and applications.

Structure-Reactivity Relationships in Derivatives

The relationship between the molecular structure of this compound derivatives and their chemical reactivity is a critical area of study, governing the outcome of synthetic transformations. The interplay of electronic, steric, and stereoelectronic factors dictates reaction pathways, rates, and the distribution of products. These relationships are particularly evident in reactions such as the Beckmann rearrangement and various radical-mediated processes.

Electronic Effects on Reaction Pathways

The electronic nature of substituents on derivatives of this compound profoundly influences their reaction pathways. This is well-documented in studies of the Beckmann rearrangement, where a competition between rearrangement and fragmentation is often observed. The stability of potential carbocation intermediates, which is governed by the electronic properties of the migrating group, is a key determinant of the reaction's outcome. sc.eduwikipedia.org

A notable example involves the solvolysis of 3-phenyl-2-butanone oxime 2-naphthalenesulfonates. In this system, the substituent on the phenyl ring dictates whether the reaction proceeds via rearrangement to form an amide or via fragmentation to yield a nitrile and a carbocation-derived product (e.g., an alcohol). sc.eduresearchgate.net

Research has shown that when the phenyl ring is substituted with an electron-donating group (EDG), the fragmentation pathway is favored. sc.eduresearchgate.net This is because the EDG stabilizes the incipient benzyl (B1604629) carbocation that forms during fragmentation. Conversely, electron-withdrawing groups (EWGs) destabilize this carbocation, thus favoring the classic Beckmann rearrangement pathway. sc.edu Computational studies, including intrinsic reaction coordinate (IRC) calculations, support this observation, indicating that while a single transition state exists, the post-transition state trajectory leads to different products depending on the substituent's electronic influence. sc.edu

The effect of substituents on the product distribution in the reaction of substituted 3-phenyl-2-butanone oxime derivatives is summarized in the table below.

| Substituent (X) on Phenyl Ring | Reaction Pathway | Predominant Product Type | Rationale | Reference |

| p-NH₂ | Fragmentation | Alcohol | Strong stabilization of the carbocation intermediate by the electron-donating amino group. | sc.edu |

| p-MeO | Fragmentation | Alcohol | Significant stabilization of the carbocation intermediate by the electron-donating methoxy (B1213986) group. | sc.edu |

| p-Me | Rearrangement | Amide | Weak electron-donating group; insufficient stabilization for fragmentation to dominate. | sc.edu |

| H | Rearrangement | Amide | No electronic stabilization of the carbocation intermediate. | sc.edu |

| p-CN | Rearrangement | Amide | Destabilization of the carbocation intermediate by the electron-withdrawing cyano group. | sc.edu |

| p-NO₂ | Rearrangement | Amide | Strong destabilization of the carbocation intermediate by the electron-withdrawing nitro group. | sc.edu |

This interactive table summarizes the influence of electronic effects on the reaction outcome for derivatives of this compound.

Steric and Stereoelectronic Effects

Steric hindrance and stereoelectronic alignments are also crucial in determining the reactivity of this compound derivatives. In general, the formation of oximes from ketones is influenced by the steric bulk of the groups attached to the carbonyl. However, studies on hydrazone formation, a related reaction, have shown that steric effects can sometimes be small or inconsistent; for instance, highly bulky ketones have been observed to react as quickly as less hindered ones like 2-butanone. nih.govnih.gov

A more significant factor is the stereospecificity of reactions like the Beckmann rearrangement. The reaction proceeds via a migration of the group that is positioned anti-periplanar to the leaving group on the oxime nitrogen. wikipedia.orgmsu.edu This stereoelectronic requirement means that for an unsymmetrical ketoxime like this compound, which can exist as (E) and (Z) isomers, the geometry of the starting material will dictate which group (ethyl or methyl) migrates, thereby determining the structure of the resulting N-substituted acetamide (B32628) or propionamide.

The migratory aptitude of substituents in the Beckmann rearrangement generally follows the order of carbocation stability (e.g., 3°-alkyl > 2°-alkyl > phenyl > 1°-alkyl > methyl), reflecting a combination of steric and electronic factors. msu.edu In photoreactions, the steric environment around the oxime can also influence reaction pathways. researchgate.net

Competing Reactions: Rearrangement vs. Fragmentation

The competition between Beckmann rearrangement and fragmentation is a classic example of structure-reactivity relationships in oxime chemistry. wikipedia.orgunacademy.com As detailed above, the formation of a stable carbocation promotes fragmentation. sc.edu This is particularly relevant for derivatives where the group anti to the leaving group can form a stabilized carbocation, such as those with quaternary carbon centers, or those stabilized by adjacent oxygen, nitrogen, or aryl groups. sc.eduwikipedia.org

The choice of reaction conditions, including the acid catalyst and solvent, can also shift the balance between these competing pathways. However, the inherent structure of the oxime derivative remains the primary determinant. wikipedia.org For derivatives of 3-phenyl-2-butanone, the transition from a rearrangement to a fragmentation mechanism is clearly observed as the electron-donating ability of the substituent on the phenyl ring increases. sc.eduresearchgate.net This switch highlights how subtle electronic modifications can fundamentally alter the potential energy surface of the reaction, redirecting it from one pathway to another. sc.edu

Vi. Coordination Chemistry of 2 Butanone Oxime

2-Butanone (B6335102) Oxime as a Ligand in Metal Complexes

2-Butanone oxime can coordinate to metal ions in several ways. It can act as a monodentate ligand, typically through the nitrogen atom of the oxime group. The nitrogen atom is generally the preferred donor site due to its stronger Lewis basicity compared to the oxygen atom. Upon deprotonation of the hydroxyl group, the resulting oximato anion can act as a bridging ligand, connecting two or more metal centers.

Furthermore, this compound can serve as a precursor for the in-situ synthesis of more complex polydentate ligands. Through condensation reactions with other molecules, such as amines, new Schiff base ligands incorporating the oxime moiety are formed. These ligands can then chelate to a metal ion, often leading to highly stable complexes with interesting geometries and properties. For instance, the reaction of this compound with amines in the presence of a metal ion can lead to the formation of imine-oxime ligands that coordinate to the metal in a tridentate or tetradentate fashion.

Synthesis and Characterization of Metal-Oxime Complexes

The synthesis of metal complexes with this compound and its derivatives can be achieved through various methods. A common approach involves the direct reaction of a metal salt with the oxime in a suitable solvent. In many cases, a template synthesis is employed, where the metal ion directs the condensation of this compound with another molecule to form the desired ligand around the metal center.

This compound has been utilized as a reagent and solvent in the synthesis of palladium(II) complexes, such as ketoimine and 2,4-dipyridyl-1,3,5-triazapentadiene palladium(II) complexes. thermofisher.comsigmaaldrich.comfishersci.caatamanchemicals.com The synthesis of palladium(II) complexes with ligands derived from this compound often results in square-planar geometries, which is characteristic of d⁸ metal ions like Pd(II).

For example, a palladium(II) complex containing both a carbonyl and an imine oxime ligand, [Pd(ppeieo)(inap)]·DMSO, has been synthesized and characterized. nih.gov In this complex, the palladium(II) ion is in a distorted square-planar geometry. nih.gov Another study reported the synthesis of a novel oxime-based palladium(II) compound, [Pd(L)(Cl)], from the reaction of a Schiff base ligand derived from 2,3-butanedionemonoxime monohydrazone. nih.gov Structural analysis revealed a distorted square-planar 'N₂OCl' coordination environment around the palladium center. nih.gov

Table 1: Spectroscopic Data for a Representative Palladium(II)-Oxime Complex

| Complex | IR (cm⁻¹) ν(C=N) | ¹H-NMR (ppm) | ¹³C-NMR (ppm) | UV-Vis λₘₐₓ (nm) |

|---|---|---|---|---|

| [Pd(ppeieo)(inap)]·DMSO | ~1600-1650 | Signals corresponding to ligand protons | ~176 (C=O), ~162, 144, 142 (C=N) | - |

Data sourced from studies on related palladium(II) imine-oxime complexes. nih.govnih.gov

The interaction of this compound with cobalt(II) salts has led to the formation of interesting coordination compounds. A notable example is the synthesis of a novel acetaldiimine cobalt complex, [CoI₂{((CH₃CH₂) (CH₃)C=NO)₂C(CH₃)₂}], where this compound undergoes a cobalt-assisted condensation with acetone (B3395972). thermofisher.comsigmaaldrich.comfishersci.caatamanchemicals.com

In other research, cobalt(II) complexes with diimine-dioxime ligands derived from 2,3-butanedione (B143835) monoxime have been synthesized and studied for their electrocatalytic properties. For instance, the complex [Co(MO)(MOH)pnCl₂] (where MOH is a derivative of 2,3-butanedione monoxime) was prepared by reacting CoCl₂·6H₂O with the corresponding ligand in acetone. pnas.org Spectroscopic and X-ray diffraction studies confirmed an octahedral environment around the cobalt ion. pnas.org

Table 2: Spectroscopic Data for a Representative Cobalt(II)-Dioxime Complex

| Complex | IR (cm⁻¹) ν(C=N) | ¹H-NMR (ppm) (DMSO-d₆) | ¹³C-NMR (ppm) (DMSO-d₆) | UV-Vis λₘₐₓ (nm) (CH₃CN) |

|---|---|---|---|---|

| [Co(MO)(MOH)pnCl₂] | 1614, 1520 | 18.85 (Hox), 8.12, 3.95, 2.61, 2.35 | 173.8, 148.8, 49.5, 27.2, 18.4 | ~470 |

Data for a Co(II) complex with a ligand derived from 2,3-butanedione monoxime. pnas.org

Nickel(II) forms a wide array of complexes with this compound and its derivatives, exhibiting various coordination geometries, including square-planar and octahedral. A well-studied example is the complex formed with the tridentate Schiff base ligand 2-(2-aminoethyl)imino-3-butanone oxime, which is synthesized via a template reaction between diacetylmonoxime, ethylenediamine (B42938), and a nickel(II) salt. researchgate.netresearchgate.netijcce.ac.ir The resulting complex, NiL₂₂, features a distorted octahedral nickel(II) center coordinated by two tridentate ligands. researchgate.netresearchgate.netijcce.ac.ir

Another class of nickel(II) complexes involves tetradentate amine oxime ligands derived from this compound. The complex [Ni(BnAO-H)]I·H₂O, where BnAO is 3,3'-(1,4-butanediyldiamino)bis(3-methyl-2-butanone)-dioxime, displays a slightly distorted square-planar geometry around the nickel(II) atom. doi.org

Table 3: Spectroscopic Data for a Representative Nickel(II)-Oxime Complex

| Complex | IR (cm⁻¹) ν(C=N) | IR (cm⁻¹) ν(Ni-N) | UV-Vis λₘₐₓ (nm) |

|---|---|---|---|

| Ni(L)₂₂ (L = 2-(2-aminoethyl)imino-3-butanone oxime) | 1591 | 547 | 338, 510 |

Data sourced from a study on a Ni(II) complex with a tridentate Schiff base ligand. ijcce.ac.ir

Spectroscopic and Structural Analysis of Coordination Compounds

The characterization of metal complexes of this compound relies heavily on spectroscopic techniques and single-crystal X-ray diffraction.

For a nickel(II) complex with the tridentate ligand 2-(2-aminoethyl)imino-3-butanone oxime, NiL₂₂, X-ray diffraction analysis showed a distorted octahedral geometry. researchgate.netijcce.ac.ir The nickel(II) ion is coordinated to the oxime, imine, and amine nitrogen atoms of two ligands. researchgate.netijcce.ac.ir The Ni-N bond lengths were found to be in the range typical for six-coordinate high-spin nickel(II) complexes. ijcce.ac.ir

In the case of the square-planar nickel(II) complex with a tetradentate amine oxime ligand, [Ni(BnAO-H)]I·H₂O, the crystal structure revealed an intramolecular O···O contact of 2.417(7) Å, indicative of a strong hydrogen bond between the cis-oxime groups. doi.org

A study on a nickel(IV) complex, bis[2-(2-aminoethyl)imino-3-butanone oximato]nickel(IV) diperchlorate, obtained by the oxidation of the parent Ni(II) complex, also provided detailed structural information. scispace.com The Ni(IV) ion is in a strongly distorted octahedral environment with average Ni-N(oxime), Ni-N(imine), and Ni-N(amine) bond lengths of 1.967(4) Å, 1.873(4) Å, and 2.006(4) Å, respectively. scispace.com

Table 4: Selected Crystallographic Data for Metal-Oxime Complexes

| Complex | Crystal System | Space Group | Unit Cell Parameters | Key Bond Lengths (Å) |

|---|---|---|---|---|

| Ni(L)₂₂ | Monoclinic | P2₁/c | a = 10.938(2) Å, b = 10.583(2) Å, c = 20.252(4) Å, β = 100.86(3)° | Ni-N(oxime) = 2.094(3), Ni-N(imine) = 2.006(3), Ni-N(amine) = 2.128(2) |

| [Ni(BnAO-H)]I·H₂O | Monoclinic | P2₁/a | a = 13.511(2) Å, b = 10.599(2) Å, c = 14.096(2) Å, β = 97.52° | Ni-N(avg) ≈ 1.86 |

| Ni(C₆H₁₂N₃O)₂₂ | Monoclinic | P2₁/c | a = 8.152(2) Å, b = 18.072(5) Å, c = 14.571(3) Å, β = 99.49(2)° | Ni-N(oxime) = 1.967(4), Ni-N(imine) = 1.873(4), Ni-N(amine) = 2.006(4) |

Data for L = 2-(2-aminoethyl)imino-3-butanone oxime and related ligands. researchgate.netdoi.orgscispace.com

Electrochemical Studies of Metal-Oxime Complexes

The electrochemical behavior of metal complexes containing this compound and its derivatives is a subject of significant research, primarily focusing on the redox properties of the central metal ion, which can be modulated by the oxime ligand framework. Cyclic voltammetry is the principal technique employed to investigate these properties, revealing the potentials at which the metal center undergoes oxidation or reduction.

Studies on nickel(II) complexes with ligands derived from this compound, such as 2-(2-pyridylethyl)imino-3-butanone oxime (HDPE) and 2-(2-pyridylmethyl)imino-3-butanone oxime (HDPM), have shown complex redox behavior that is highly dependent on pH. researchgate.net For instance, at pH values below 5, a single reversible two-electron, two-proton couple corresponding to [NiIV(L)2]2+/[NiII(LH)2]2+ is observed. researchgate.net As the pH increases above 6, this process splits into two distinct reversible one-electron steps. researchgate.net The formal potentials (E°298) for these couples vary with the specific ligand, demonstrating the electronic influence of the ligand structure on the metal's redox properties. researchgate.net For the [Ni(HDPM)2]2+ complex, the NiIV/NiIII and NiIII/NiII couples are observed at 0.80 V and 0.55 V, respectively, versus the Normal Hydrogen Electrode (NHE). researchgate.net

Cobalt complexes also exhibit rich electrochemistry. Cobaloximes, which are structural and functional models for Vitamin B12, often feature oxime ligands. While many studies focus on glyoximes, the principles extend to other oximes. The redox potentials for CoIII/CoII and CoII/CoI couples are sensitive to both the equatorial oxime ligand and the axial ligands. nih.govpnas.orgpnas.org For example, the addition of pyridine (B92270) as an axial ligand to a cobalt(II) oxime complex in various solvents (including 2-butanone) influences the redox behavior and the stability of the resulting species. nih.govresearchgate.net The formation constant (log K) for the pyridine adduct in 2-butanone was found to be 5.5. nih.govresearchgate.net The CoII/CoI reduction is a critical step in the catalytic cycles involving these complexes, such as for hydrogen evolution. pnas.orgpnas.org

Iron(II) complexes with the same HDPE and HDPM ligands also show pH-dependent redox potentials. tandfonline.com At a pH below 4, a one-electron, two-proton transfer is observed for the [FeIII(L)2]+/[FeII(LH)2]2+ couple, with a formal potential of 0.770 V vs. NHE for the HDPE complex. tandfonline.com In the pH range of 4.5 to 7.0, a one-electron, one-proton couple is seen, and at pH above 7, a simple one-electron transfer occurs for the [FeIII(L)2]+/[FeII(L)2] couple at 0.186 V for the HDPE complex. tandfonline.com This demonstrates the direct involvement of the oxime's protons in the redox chemistry.

Hydrogen-Bonding Patterns in Oxime/Oximato Metal Species

Hydrogen bonding plays a crucial role in the structural chemistry of metal-oxime complexes, dictating their molecular conformation and influencing the formation of extended supramolecular architectures. mdpi.comfrontiersin.org The oxime group (-C=N-OH) is an excellent hydrogen bond donor (via the -OH group) and acceptor (via the nitrogen and oxygen atoms). nih.gov

A prevalent hydrogen-bonding motif in metal complexes with vic-dioxime or cis-oxime ligands is the intramolecular O-H···O bond. This interaction occurs between the oxygen atom of a deprotonated oximato group and the hydroxyl proton of an adjacent, protonated oxime group within the same coordination sphere. This bonding gives rise to a stable pseudo-macrocyclic structure. For example, in nickel(II) and copper(II) complexes of a tetradentate amine oxime ligand, strong intramolecular O···O hydrogen bonds are observed with distances of 2.417(7) Å for the nickel complex and between 2.421(5) and 2.531(5) Å for the copper complex. doi.org These short distances are indicative of very strong hydrogen bonds.

Catalytic Activity of Metal-Oxime Complexes

Metal complexes incorporating this compound and related oxime ligands have found applications in various catalytic processes. researchgate.net A well-established use of this compound is as an anti-skinning agent in paints and coatings, particularly those based on alkyd resins. atamanchemicals.com In this role, it functions by coordinating to metal drier salts, which are typically cobalt or manganese oxidation catalysts. atamanchemicals.comgoogleapis.comgoogle.com By forming a temporary complex with the metal ion, the this compound prevents the catalyst from prematurely initiating the oxidative crosslinking of the paint film at the surface, thus preventing the formation of a "skin". atamanchemicals.com

Beyond this application, metal-oxime complexes are recognized as potent catalysts in their own right. Palladium(II) and Nickel(II) systems involving this compound have been reported to mediate the reaction of nitriles to form 1,3,5-triazapentadienate complexes. rsc.org This highlights the ability of the metal-oxime system to facilitate complex organic transformations. rsc.org

Furthermore, cobalt and nickel oxime complexes are notable electrocatalysts, particularly for the hydrogen evolution reaction (HER). pnas.orgpnas.orgrsc.org The catalytic cycle typically involves the reduction of the metal center, often to a Co(I) or Ni(I) state, which then reacts with a proton source to generate a metal-hydride intermediate. rsc.org This intermediate can then react further to release H2 gas. rsc.org For example, heteroaxial cobalt oxime complexes with a macrocyclic ligand derived from 3,3'-(propane-1,3-diylbis(azanylylidene))bis(butan-2-one)dioxime have been studied for catalytic proton reduction. rsc.org The catalytically active Co(I) species generates a Co(III)-hydride, which reacts with a proton to produce dihydrogen. rsc.org Nickel complexes have also been shown to be active catalysts for the conversion of carbon dioxide. Specifically, certain nickel complexes have demonstrated efficient production of 4-(chloromethyl)-1,3-dioxolan-2-one (B1347359) from CO2 under mild conditions (1 bar pressure, 60 °C), achieving turnover frequencies as high as 666 h−1. rsc.org Cobalt complexes with amine-pyridine ligands have also been investigated as catalysts for homogeneous electrochemical water oxidation. rsc.org

Vii. Advanced Analytical Techniques for 2 Butanone Oxime

Gas Chromatography-Based Methods

Gas chromatography (GC) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like 2-butanone (B6335102) oxime. Its high separation efficiency makes it ideal for resolving MEKO from complex matrices, such as workplace air or industrial product emissions. jeeng.netresearchgate.net

GC coupled with a Flame Ionization Detector (GC-FID) is a robust and widely used method for quantifying 2-butanone oxime, particularly in occupational exposure monitoring. jeeng.netresearchgate.net A validated method has been established for determining MEKO concentrations in workplace air in the range of 0.1 mg/m³ to 2 mg/m³. jeeng.netjeeng.net This procedure involves capturing airborne this compound on a solid sorbent, such as a glass tube packed with silica (B1680970) gel, followed by solvent extraction (typically with methanol) and subsequent analysis of the extract by GC-FID. jeeng.netjeeng.netresearchgate.net

The method has demonstrated a low limit of detection of 6.79 ng/mL. jeeng.netresearchgate.net The GC-FID technique allows for the determination of this compound even in the presence of co-eluting substances commonly found in products like alkyd paints, such as xylenes, naphthalene, isobutanol, ethyl acetate, and ethylbenzene. jeeng.net

Table 1: GC-FID Parameters for this compound Analysis

| Parameter | Value/Description |

|---|---|

| Chromatograph | Agilent Technologies 7820A or equivalent |

| Column | HP-1 (Hewlett Packard), 50 m × 0.32 mm × 0.52 µm |

| Oven Temperature Program | Initial temperature of 70°C (held for 1 min), ramped at 10°C/min to a final temperature of 180°C (held for 3 min) |

| Injector Temperature | 280°C |

| Detector | Flame Ionization Detector (FID) |

| Carrier Gas | Helium |

| Flow Rate | 1.5 mL/min |

| Split Ratio | 5:1 |

Source: Journal of Ecological Engineering, 2024 jeeng.net

Gas Chromatography-Mass Spectrometry (GC-MS) offers higher selectivity and definitive identification compared to GC-FID. The mass spectrometer detector identifies compounds based on their unique mass spectrum, which is a molecular fingerprint. The National Institute of Standards and Technology (NIST) maintains a reference mass spectrum for this compound obtained by electron ionization. nist.gov

GC-MS is employed in various applications involving this compound:

Metabolite Quantification: In toxicological studies, GC-MS with negative chemical ionization (NCI) has been used to quantify metabolites of this compound, such as 2-nitropropane (B154153) and 2-nitrobutane (B1195486), after tautomeric equilibration and extraction. nih.gov

Thermal Safety Studies: The technique is crucial for analyzing the gaseous decomposition products of related compounds like methyl ethyl ketone oxime hydrochloride, providing insights into thermal stability. mdpi.com

Analysis of Multifunctional Carbonyls: In environmental analysis, GC/MS is used to identify and measure multifunctional carbonyls in rain and snow after a two-step derivatization process. acs.org

The choice of the chromatographic column and the optimization of analytical conditions are critical for achieving a successful separation. sigmaaldrich.com

Column Selection: The selection of the stationary phase is the most critical step. sigmaaldrich.com For the analysis of this compound and other volatile organic compounds (VOCs), several types of columns and sorbents are utilized:

HP-1 (or equivalent): A non-polar 100% dimethylpolysiloxane column is commonly used for the GC-FID analysis of this compound. jeeng.netresearchgate.net

Chromosorb 106: This porous polymer is often used as a sorbent for sampling ketoximes from the air before GC analysis. jeeng.netbaua.dedguv.de A German standard method uses this sorbent followed by analysis with a gas chromatograph equipped with a nitrogen-selective detector (NSD) to minimize interference from solvents in lacquers. baua.dedguv.de

Rtx-VMS: For the analysis of polar VOCs, like 2-butanone, in air canister samples, an Rtx-VMS column (30 m x 0.32 mm x 1.80 µm) has been recommended for its excellent chromatographic performance and fast analysis times. restek.com

Silica Gel: Non-activated silica gel has shown excellent recovery rates (100%) for this compound when using methanol (B129727) as the desorption solvent, making it a preferred sorbent for air sampling. jeeng.net

Optimization of Conditions: Key parameters that are optimized include the oven temperature program, carrier gas flow rate, and injector temperature. jeeng.net The goal is to achieve sharp peaks, good resolution between analytes, and a reasonable analysis time. For instance, a temperature-programmed analysis is typically used to elute a wide range of compounds present in a sample. jeeng.net The flexibility in method parameters, as allowed by performance-based guidelines like US EPA Method TO-15, enables laboratories to optimize column selection and conditions for specific target analytes. restek.com

Table 2: Sorbent Materials for Air Sampling of this compound

| Sorbent Material | Desorption Solvent | Recovery Rate |

|---|---|---|

| Non-activated Silica Gel | Methanol (MeOH) | 100% |

| XAD 7 | Methanol (MeOH) | ~90% |

| Chromosorb 106 | Methanol (MeOH) | ~80% |

| Anasorb CMS | Methanol (MeOH) | ~75% |

| Activated Carbon | Carbon Disulfide (CS₂) | ~70% |

Source: Journal of Ecological Engineering, 2024 jeeng.net

Liquid Chromatography Techniques

While GC is prevalent, liquid chromatography also provides viable methods for the analysis of oximes, especially when derivatization is employed or for less volatile related compounds.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating non-volatile or thermally labile compounds. For oximes, reversed-phase HPLC is the most common approach. sielc.comgoogle.com

Reversed-Phase HPLC: A method has been developed for a related compound, 2-Butanone, O,O',O''-(ethenylsilylidyne)trioxime, using a Newcrom R1 column, which is a special reverse-phase column with low silanol (B1196071) activity. sielc.comsielc.com The mobile phase consists of a mixture of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.comsielc.com A C18 column is often the starting point for developing reversed-phase HPLC methods. postnova.com

HPLC with Derivatization: To enhance detection by UV/Vis spectroscopy, this compound can be derivatized prior to or during sampling. A patented method describes reacting oximes with an aromatic hydrazine (B178648), such as p-nitrophenylhydrazine or 2,4-dinitrophenylhydrazine (B122626). google.com The resulting hydrazones are then separated on a reversed-phase column (e.g., RP-8) and detected with a UV/Vis detector. google.com This approach allows for the simultaneous determination of several oximes. google.com Another method involves pre-column derivatization with a hydrazine reagent for the analysis of oximes in air samples. jeeng.net

Table 3: Example HPLC Conditions for Oxime Analysis

| Parameter | Value/Description |

|---|---|

| Technique | Reversed-Phase HPLC with Derivatization |

| Derivatizing Agent | p-Nitrophenylhydrazine |

| Column | Reverse Phase RP-8, 250 mm length, 4.6 mm diameter |

| Mobile Phase | Binary gradient of Methanol and Water |

| Flow Rate | 1.5 mL/min |

| Detection | UV/Vis Spectroscopy at 390 nm |

Source: Google Patents, DE19800543A1 google.com

Spectrophotometric Quantification Methods

Spectrophotometric methods offer a simpler and more accessible alternative to chromatography for quantification, although they may lack the same degree of selectivity. These methods rely on a chemical reaction that produces a colored product, which can be measured using a spectrophotometer.

Several derivatization reactions for the spectrophotometric determination of this compound have been reported:

Reaction with p-Nitrobenzaldehyde: this compound reacts with p-nitrobenzaldehyde to form p-nitrobenzaldehyde oxime. This product can be quantified photometrically at a wavelength of 360 nm. A drawback of this method is its inability to differentiate between multiple oximes in a sample. google.com

Acid Hydrolysis and Reaction with 8-Hydroxyquinoline (B1678124): This method involves the acid hydrolysis of oximes, followed by the reaction of the liberated hydroxylamine (B1172632) with 8-hydroxyquinoline to form a colored product that is measured spectrophotometrically. This technique determines a sum parameter for all oximes present and does not allow for individual quantification. google.com

Reaction with Aromatic Hydrazines: As mentioned in the HPLC section, reacting oximes with aromatic hydrazines like 2,4-dinitrophenylhydrazine or p-nitrophenylhydrazine produces colored hydrazones. google.com The concentration of these products can be determined directly by spectrophotometry, providing a method for quantification. google.com

Sample Preparation and Extraction Methodologies

Effective sample preparation is fundamental to the reliable analysis of this compound. The process typically involves trapping the analyte from a gaseous matrix, followed by its efficient extraction into a suitable solvent for subsequent analysis, often by gas chromatography.

The choice of sorbent material is critical for the quantitative capture of airborne this compound. Since the compound exists in the air primarily in a gaseous state, solid-phase sorbents are the preferred method for sampling. jeeng.net Research has been conducted to identify the most effective sorbent by evaluating various materials.

In one study, a range of sorbents including activated carbon, activated silica gel, non-activated (inactivated) silica gel, Anasorb CMS, XAD 7, and Chromosorb 106 were assessed. jeeng.netresearchgate.net The recovery of this compound was tested by spiking the sorbents with a standard solution and desorbing with methanol. The results indicated that non-activated silica gel provided the best performance, achieving a 100% recovery rate. jeeng.netresearchgate.net

Another widely validated method for the determination of various ketoximes, including this compound, in workplace air utilizes Chromosorb 106 as the adsorbent. uzh.chresearchgate.netuzh.ch This method involves drawing a defined volume of air through a glass tube filled with Chromosorb 106 to trap the analyte. uzh.chresearchgate.netuzh.ch Furthermore, studies on complex mixtures like tobacco smoke have employed multibed sorbent tubes, with a combination of Tenax TA/Carbotrap/Carboxen 569 showing high recovery for 2-butanone. researchgate.net

| Sorbent Material | Application/Method | Reported Recovery/Performance | Source |

|---|---|---|---|

| Non-activated Silica Gel | Workplace air monitoring | 100% recovery with methanol desorption | jeeng.netresearchgate.net |

| Chromosorb 106 | Workplace air monitoring for ketoximes | Validated method with mean recoveries between 84% and 93% | uzh.chresearchgate.net |

| Activated Silica Gel | Comparative study | Lower recovery compared to non-activated silica gel | jeeng.netresearchgate.net |

| Activated Carbon | Comparative study | Lower recovery compared to non-activated silica gel | jeeng.netresearchgate.net |

| Tenax TA/Carbotrap/Carboxen 569 (Multibed) | Analysis of volatile organic compounds from tobacco smoke | High recovery for 2-butanone | researchgate.net |

Once the this compound is trapped on the sorbent, it must be desorbed using a solvent for analysis. The choice of solvent is crucial for achieving maximum extraction efficiency and ensuring compatibility with the analytical instrument.

A comparative study evaluated three solvents for the extraction of this compound: methanol, carbon disulfide, and a 1% solution of dimethylformamide (DMF) in methanol. jeeng.net The selection was based on literature reviews for methods determining 2-butanone and its oxime. jeeng.net Chromatographic analysis revealed that solutions prepared in methanol yielded higher peak areas for this compound compared to those in carbon disulfide. jeeng.net While DMF was also considered, its retention time was found to be similar to that of this compound under the tested chromatographic conditions, posing a risk of co-elution. researchgate.net Consequently, methanol was selected as the optimal solvent for further method development. jeeng.netresearchgate.net

Methods that employ Chromosorb 106 for trapping also utilize methanol for desorption, typically involving an extraction period of 16 hours to ensure complete recovery of the analyte from the sorbent. uzh.ch The resulting methanol solution is then directly analyzed. uzh.chresearchgate.netuzh.ch

| Solvent | Sorbent | Rationale for Selection/Rejection | Source |

|---|---|---|---|

| Methanol (MeOH) | Silica Gel, Chromosorb 106 | Selected due to higher peak areas (better recovery) compared to carbon disulfide and no co-elution issues. Widely used in validated methods. | jeeng.netresearchgate.netuzh.chresearchgate.net |

| Carbon Disulfide (CS₂) | Silica Gel (tested) | Rejected due to lower recovery (lower peak areas) compared to methanol. | jeeng.net |

| Dimethylformamide (DMF) in MeOH (1%) | Silica Gel (tested) | Rejected due to similar retention time to this compound, causing potential analytical interference. | jeeng.netresearchgate.net |

Detection Limits and Analytical Precision Studies

The performance of an analytical method is defined by its detection limits and precision. For this compound, methods have been validated according to established guidelines, such as EN 482, to ensure their suitability for assessing workplace exposure. jeeng.netresearchgate.netjeeng.net